GNE-987
Description
Emerging Paradigms in Targeted Protein Degradation: Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras, or PROTACs, represent a paradigm shift in pharmacology. Unlike traditional drugs that simply inhibit the function of a target protein, PROTACs are bifunctional molecules that induce the complete degradation of the target protein. portlandpress.comfrontiersin.orgmdpi.com They achieve this by hijacking the cell's natural protein degradation pathway, the ubiquitin-proteasome system.
A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. frontiersin.org The PROTAC simultaneously binds to both the POI and the E3 ligase, forming a ternary complex. portlandpress.comnih.gov This proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein disposal machinery. portlandpress.comfrontiersin.org A key advantage of this process is its catalytic nature; once the target protein is degraded, the PROTAC is released and can continue to target other copies of the protein. portlandpress.commdpi.com
This innovative approach offers several advantages over traditional inhibitors. It can target proteins that have been historically considered "undruggable" and can be effective at very low concentrations. frontiersin.org Furthermore, by eliminating the entire protein, PROTACs can overcome resistance mechanisms that may arise with conventional inhibitors.
Bromodomain and Extraterminal (BET) Proteins as Epigenetic Targets in Oncogenesis
The Bromodomain and Extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial regulators of gene expression. nih.govmusechem.comfrontiersin.org They act as "epigenetic readers," recognizing and binding to acetylated lysine (B10760008) residues on histone tails, which are key modifications that control the accessibility of DNA for transcription. musechem.comfrontiersin.org
Of the BET family members, BRD4 is the most extensively studied in the context of cancer. researchgate.net BRD4 plays a critical role in the transcription of key oncogenes, including MYC, by recruiting the transcriptional machinery to the gene's promoter and enhancer regions. musechem.comnih.gov Dysregulation and overexpression of BRD4 have been implicated in a wide range of cancers, including hematological malignancies and solid tumors. nih.govnih.govaacrjournals.org By promoting the expression of genes involved in cell proliferation, survival, and differentiation, BET proteins contribute to tumor growth and progression. musechem.comjdpo.org The dependence of many cancers on the continuous expression of these oncogenes makes BET proteins highly attractive therapeutic targets.
Overview of GNE-987 as a Novel PROTAC Agent
This compound is a potent and highly selective PROTAC designed to induce the degradation of BET proteins, with a particular emphasis on BRD4. medchemexpress.comcancer-research-network.com It is a chimeric molecule that incorporates a potent BET inhibitor as the "warhead" to bind to BRD4, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible linker connecting the two. medchemexpress.com
By recruiting VHL, this compound effectively tags BRD4 and other BET family members (BRD2 and BRD3) for ubiquitination and subsequent degradation by the proteasome. medchemexpress.comcancer-research-network.com This leads to a rapid and sustained depletion of these critical oncoproteins within cancer cells. Preclinical studies have demonstrated the remarkable potency of this compound, with picomolar activity in degrading BRD4 in acute myeloid leukemia (AML) cell lines. medchemexpress.comcancer-research-network.com
Research Findings on this compound
Extensive research has highlighted the significant anti-cancer potential of this compound across various cancer models.
Potency and Binding Affinity
This compound exhibits exceptional potency in inducing the degradation of BRD4. In the EOL-1 AML cell line, it has a DC50 (half-maximal degradation concentration) of 0.03 nM. medchemexpress.comcancer-research-network.com This indicates that a very low concentration of this compound is required to achieve 50% degradation of the target protein. Furthermore, this compound binds with high affinity and equipotently to the two bromodomains of BRD4, BD1 and BD2, with IC50 values of 4.7 nM and 4.4 nM, respectively. medchemexpress.comcancer-research-network.com
| Parameter | Value | Cell Line |
|---|---|---|
| BRD4 Degradation (DC50) | 0.03 nM | EOL-1 (AML) |
| BRD4 BD1 Binding (IC50) | 4.7 nM | N/A |
| BRD4 BD2 Binding (IC50) | 4.4 nM | N/A |
Efficacy in Cancer Cell Lines
The potent degradation of BET proteins by this compound translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. In AML cell lines such as EOL-1 and HL-60, this compound inhibits cell viability with IC50 values of 0.02 nM and 0.03 nM, respectively. medchemexpress.com It also effectively inhibits the expression of the MYC oncogene with an IC50 of 0.03 nM. medchemexpress.com Studies in neuroblastoma have shown that nanomolar concentrations of this compound significantly reduce cell proliferation and survival by degrading BRD4, leading to the downregulation of MYC-associated genes. nih.gov
| Cell Line | Cancer Type | Effect | IC50 Value |
|---|---|---|---|
| EOL-1 | Acute Myeloid Leukemia | Inhibition of Cell Viability | 0.02 nM |
| HL-60 | Acute Myeloid Leukemia | Inhibition of Cell Viability | 0.03 nM |
| Various | Acute Myeloid Leukemia | Inhibition of MYC Expression | 0.03 nM |
| Various | Neuroblastoma | Inhibition of Cell Proliferation | Nanomolar concentrations |
In Vivo Activity
The anti-tumor effects of this compound have also been demonstrated in in vivo models. In a preclinical AML xenograft model, treatment with this compound significantly reduced the infiltration of leukemia cells in the liver and spleen and prolonged the survival of the mice. nih.govresearchgate.net Similarly, in a neuroblastoma xenograft model, administration of this compound led to a marked decrease in tumor size with minimal toxicity, and the degradation of BRD4 protein was observed in the tumors. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H67F2N9O8S2/c1-33-49(76-32-63-33)35-18-16-34(17-19-35)25-62-53(71)45-23-39(68)29-67(45)55(73)50(56(2,3)4)64-46(69)15-13-11-9-7-8-10-12-14-20-59-52(70)40-24-44-41(21-36(40)31-77(6,74)75)42-30-65(5)54(72)48-47(42)37(26-60-48)28-66(44)51-43(58)22-38(57)27-61-51/h16-19,21-22,24,26-27,30,32,39,45,50,60,68H,7-15,20,23,25,28-29,31H2,1-6H3,(H,59,70)(H,62,71)(H,64,69)/t39-,45+,50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSYVSGGUUAFN-GDNJTPAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H67F2N9O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Gne 987 Action
GNE-987-Mediated Degradation of BET Proteins this compound is known to induce the degradation of proteins belonging to the Bromodomain and Extra-Terminal (BET) family.medchemexpress.eucancer-research-network.comThis family includes BRD2, BRD3, and BRD4.medchemexpress.eucancer-research-network.comStudies have shown that this compound effectively downregulates the expression levels of these BET proteins in various cell lines.nih.govresearchgate.net
Selective Degradation of Bromodomain-containing protein 4 (BRD4) A key target of this compound is Bromodomain-containing protein 4 (BRD4).nih.govnih.govselleckchem.comthis compound exhibits potent BRD4 degradation activity at picomolar concentrations.medchemexpress.eucancer-research-network.comglpbio.comtargetmol.comselleckchem.combocsci.commedchemexpress.comFor instance, in the EOL-1 acute myeloid leukemia (AML) cell line, this compound demonstrates a DC50 (half-maximal degradation concentration) of 0.03 nM for BRD4 degradation.medchemexpress.eucancer-research-network.comglpbio.comtargetmol.comselleckchem.combocsci.commedchemexpress.comResearch indicates that this compound can lead to almost complete degradation of BRD4 in treated cells.nih.govThis degradation is often more effective and longer-lasting compared to traditional BRD4 inhibitors.nih.gov
Here is a table summarizing BRD4 degradation data:
| Cell Line | DC50 for BRD4 Degradation (nM) | Source |
| EOL-1 AML | 0.03 | medchemexpress.eucancer-research-network.comglpbio.comtargetmol.comselleckchem.commedchemexpress.com |
Ternary Complex Formation and E3 Ubiquitin Ligase Recruitment The mechanism by which this compound induces protein degradation involves the formation of a transient complex known as a ternary complex.nih.govmedchemexpress.eucancer-research-network.commdpi.comThis complex brings together the target protein (BET protein), this compound, and an E3 ubiquitin ligase.nih.govmedchemexpress.eucancer-research-network.commdpi.com
Interaction with BRD4 Bromodomains 1 and 2 (Brd4B1 and Brd4B2) this compound is designed to bind to BRD4 through its bromodomains.nih.govmedchemexpress.eucancer-research-network.comselleckchem.comBRD4 contains two such domains, BD1 and BD2.medchemexpress.eucancer-research-network.comthis compound binds equipotently to both the BD1 and BD2 bromodomains of BRD4 with low nanomolar affinities.medchemexpress.eucancer-research-network.comglpbio.comtargetmol.combocsci.commedchemexpress.comThe IC50 values for binding to BRD4 BD1 and BD2 are reported as 4.7 nM and 4.4 nM, respectively.medchemexpress.eucancer-research-network.comglpbio.comtargetmol.combocsci.commedchemexpress.comNative mass spectrometry has been used to study the formation of ternary complexes involving this compound and BRD4 bromodomains 1 and 2.bocsci.comnih.govThese studies have shown that this compound promotes the formation of ternary complexes with both Brd4B1 and Brd4B2 and the Von Hippel-Lindau (VHL) E3-ubiquitin ligase.nih.govThe ternary complex formed with Brd4B1 has been observed to be more stable than the complex containing Brd4B2.nih.govnih.gov
Here is a table showing the binding affinities of this compound to BRD4 bromodomains:
| BRD4 Bromodomain | IC50 (nM) | Source |
| BD1 | 4.7 | medchemexpress.eucancer-research-network.comglpbio.comtargetmol.commedchemexpress.com |
| BD2 | 4.4 | medchemexpress.eucancer-research-network.comglpbio.comtargetmol.commedchemexpress.com |
Epigenetic and Transcriptional Modulations
This compound exerts its biological effects primarily through modulating epigenetic marks and altering transcriptional landscapes. As a BRD4 degrader, it interferes with the role of BRD4 in recruiting regulatory complexes to specific genomic regions, particularly super-enhancers. cancer-research-network.commdpi.com This disruption leads to significant changes in gene expression, affecting the transcription of various genes, including key oncogenes. oup.comnih.govnih.govnih.gov
Inhibition of Super-Enhancer Activity
Super-enhancers (SEs) are clusters of regulatory elements that drive high levels of transcription of genes essential for cell identity and function, including many oncogenes in cancer. dntb.gov.uad-nb.info BRD4 is a critical component of SEs, where it plays a crucial role in maintaining their activity and the high transcriptional output of associated genes. d-nb.inforesearchgate.net this compound, by degrading BRD4, disrupts the structure and function of SEs. This inhibition of super-enhancer activity is a key mechanism by which this compound downregulates the expression of SE-associated genes. oup.comnih.govnih.gov Studies using techniques like RNA sequencing (RNA-seq) and chromatin immunoprecipitation sequencing (ChIP-seq) or CUT&Tag have provided insights into this mechanism, revealing that this compound suppresses the expression of numerous genes linked to SEs. oup.comnih.govnih.govnih.gov
Downregulation of Oncogene Expression
A significant consequence of this compound's effect on super-enhancers and BRD4 degradation is the downregulation of various oncogenes whose expression is highly dependent on these regulatory elements. nih.gov This transcriptional repression contributes to the anti-cancer effects observed in different cancer types. oup.comnih.govnih.govnih.gov
Lymphoblastic Leukemia 1 (LYL1) is a basic helix-loop-helix (bHLH) transcription factor that has been identified as a critical super-enhancer-associated gene in acute myeloid leukemia (AML). nih.govd-nb.info LYL1 is required for AML cell growth and survival, and its expression is often elevated in AML samples. nih.govspandidos-publications.com Research has shown that this compound treatment leads to the downregulation of LYL1 expression in AML cells. nih.govnih.govresearchgate.net This downregulation of LYL1 is considered a key mechanism by which this compound exerts its anti-leukemic effects. nih.gov
Table 1: Effect of this compound on LYL1 Expression in AML Cells
| Cell Line/Sample Type | This compound Treatment | LYL1 Expression Level | Reference |
| AML cell lines | Treatment with this compound | Downregulated | nih.govnih.govresearchgate.net |
| Primary child AML samples | Treatment with this compound | Effectively inhibited | researchgate.net |
The Myelocytomatosis Oncogene (C-Myc) is a well-studied oncogene that plays a crucial role in regulating cell proliferation, survival, and growth. nih.govxiahepublishing.com Its expression is frequently upregulated in various cancers, including glioblastoma (GBM) and neuroblastoma. nih.govnih.govxiahepublishing.comfrontiersin.orgfrontiersin.org C-Myc is often regulated by SEs and is a known downstream target of BET proteins like BRD4. researchgate.netfrontiersin.org Studies have demonstrated that this compound treatment significantly reduces the protein level of C-Myc in GBM cells. nih.govnih.gov Similarly, in neuroblastoma cells, this compound has been shown to repress C-Myc expression. frontiersin.org This downregulation of C-Myc is a significant contributor to the anti-proliferative and pro-apoptotic effects of this compound. nih.govnih.govfrontiersin.orgfrontiersin.org
Table 2: Effect of this compound on C-Myc Expression
| Cell Type | This compound Treatment | C-Myc Expression Level | Reference |
| GBM cells | Treatment with this compound | Reduced protein levels | nih.govnih.gov |
| Neuroblastoma cells | Treatment with this compound | Repressed expression | frontiersin.org |
S100 Calcium-Binding Protein A16 (S100A16) is a member of the S100 protein family that has been associated with the proliferation, migration, and invasion of multiple cancer types. nih.govresearchgate.net Research in glioblastoma has indicated that this compound downregulates the transcription of S100A16. nih.govnih.govresearchgate.net This transcriptional downregulation is mediated by this compound disturbing the H3K27Ac mark, an epigenetic modification associated with active enhancers and super-enhancers. nih.govnih.govresearchgate.net The findings suggest that S100A16 is indispensable for GBM growth and its downregulation by this compound contributes to the compound's anti-tumor effects. nih.govnih.govresearchgate.net
Table 3: Effect of this compound on S100A16 Transcription
| Cell Type | This compound Treatment | S100A16 Transcription | Epigenetic Mechanism Affected | Reference |
| GBM cells | Treatment with this compound | Downregulated | Disturbance of H3K27Ac | nih.govnih.govresearchgate.net |
Keratin 80 (KRT80) is a protein that has been identified as playing a role in the occurrence and development of osteosarcoma (OS). nih.govresearchgate.net Studies investigating the mechanism of this compound in OS have found that KRT80 is a gene potentially affected by this compound treatment. nih.govresearchgate.netlarvol.com Analysis of RNA-seq and ChIP-seq data revealed that the enrichment of the H3K27ac modification at the KRT80 locus was significantly reduced after this compound treatment. nih.govresearchgate.net This suggests that this compound, by affecting the epigenetic landscape, disrupts the transcriptional regulation of KRT80, potentially contributing to its anti-OS effects. nih.govresearchgate.net
Table 4: Effect of this compound on KRT80 and H3K27ac Enrichment
| Cell Type | This compound Treatment | H3K27ac Enrichment at KRT80 Locus | KRT80 Expression | Reference |
| OS cells | Treatment with this compound | Significantly reduced | Potentially affected | nih.govresearchgate.net |
Impact on Histone H3 Lysine (B10760008) 27 Acetylation (H3K27ac)
Histone H3 Lysine 27 acetylation (H3K27ac) is a key epigenetic mark widely recognized as an indicator of active enhancers and super-enhancers (SEs), as well as actively transcribed chromatin regions. nih.govgenecards.orgfrontiersin.orgcreative-proteomics.com Super-enhancers are clusters of regulatory elements densely marked by H3K27ac that drive high-level expression of genes, often including oncogenes critical for cell identity and proliferation, particularly in various cancers. nih.govnih.govnih.govcobiss.netd-nb.info BRD4 plays a significant role in the function of SEs by binding to these acetylated regions and recruiting the transcriptional machinery. nih.govmdpi.com
Research findings indicate that treatment with this compound leads to a reduction in the enrichment of H3K27ac modification at specific gene loci. This effect is a direct consequence of this compound's ability to degrade BRD4. By reducing the cellular levels of BRD4, this compound disrupts the binding of BRD4 to H3K27ac-marked enhancers and super-enhancers. This disruption, in turn, affects the local chromatin environment and the recruitment of transcriptional complexes, leading to altered gene expression.
Studies employing techniques such as Chromatin Immunoprecipitation Sequencing (ChIP-seq) with antibodies specific for H3K27ac, often combined with RNA sequencing (RNA-seq), have provided detailed insights into this mechanism. researchgate.netnih.govnih.govnih.govresearchgate.netnih.govcobiss.netd-nb.infonih.gov For instance, in osteosarcoma cells, this compound treatment was shown to significantly reduce the enrichment of H3K27ac modification at the KRT80 locus. researchgate.netnih.govnih.govresearchgate.net This reduction in H3K27ac at the KRT80 super-enhancer was associated with the downregulation of KRT80 gene expression. researchgate.netnih.gov Similarly, in glioblastoma cells, this compound was found to downregulate the transcription of S100A16 by disturbing the H3K27ac mark at its locus. nih.gov
The following table summarizes research findings on the impact of this compound on H3K27ac at specific gene loci:
| Cell Type | Gene Locus Affected | Observed Impact on H3K27ac Enrichment | Associated Transcriptional Change | Research Technique(s) Used | Source(s) |
| Osteosarcoma | KRT80 | Significantly reduced | Downregulation of KRT80 expression | ChIP-seq (H3K27ac), RNA-seq | researchgate.netnih.govnih.govresearchgate.net |
| Glioblastoma | S100A16 | Disturbed/Reduced | Downregulation of S100A16 transcription | ChIP-seq (H3K27ac), RNA-seq | nih.gov |
| Neuroblastoma | SE-associated genes | Preferentially reduced global SE landscape | Downregulation of SE-dependent oncogenes | ChIP-seq (H3K27ac), RNA-seq | nih.gov |
| Acute Myeloid Leukemia | SE-related genes (e.g., LYL1) | Targeting numerous super-enhancers | Effective inhibition of SE-related oncogenes expression | ChIP-seq (H3K27ac), RNA-seq | nih.govresearchgate.netcobiss.netd-nb.info |
This data highlights that this compound's degradation of BRD4 interferes with the maintenance of H3K27ac enrichment at critical regulatory elements, leading to the downregulation of genes, particularly those associated with super-enhancers, which are often implicated in disease pathogenesis.
Cellular Responses to Gne 987 Treatment
Inhibition of Cellular Proliferation
GNE-987 has been shown to inhibit the proliferation of various cancer cell lines. This inhibitory effect is demonstrated by its low half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to reduce the viability of cancer cells by 50%.
In studies involving acute myeloid leukemia (AML) cells, this compound demonstrated potent anti-proliferative activity. For instance, the IC50 values in different AML cell lines were found to be at the nanomolar level. nih.gov Specifically, the IC50 for the EOL-1 and HL-60 cell lines were determined to be 0.02 nM and 0.03 nM, respectively. cancer-research-network.commedchemexpress.com This indicates a significant ability to halt the growth of these cancer cells.
The inhibitory effects of this compound have also been observed in other types of cancer. Research on glioblastoma multiforme (GBM) cells, an aggressive form of brain cancer, showed that this compound can damage the viability and inhibit the proliferation of U87, LN229, U251, and A172 cell lines. researchgate.net Similarly, in osteosarcoma (OS) cells, very low concentrations of this compound (2-10 nM) were found to significantly reduce cell proliferation and survival. nih.gov
Table 1: Inhibition of Cellular Proliferation by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| EOL-1 | Acute Myeloid Leukemia | 0.02 |
| HL-60 | Acute Myeloid Leukemia | 0.03 |
| NB4 | Acute Myeloid Leukemia | Low nmol level |
| Kasumi-1 | Acute Myeloid Leukemia | Low nmol level |
| MV4-11 | Acute Myeloid Leukemia | Low nmol level |
| U87 | Glioblastoma | Data not specified |
| LN229 | Glioblastoma | Data not specified |
| U251 | Glioblastoma | Data not specified |
| A172 | Glioblastoma | Data not specified |
| Osteosarcoma Cells | Osteosarcoma | 2-10 |
Cell Cycle Arrest Induction
In addition to inhibiting cell growth, this compound has been found to interfere with the normal progression of the cell cycle, a series of events that leads to a cell's division and replication. This interference often results in the cell cycle being halted at specific checkpoints.
G1/S Phase Transition Impairment
The transition from the G1 phase (the first growth phase) to the S phase (when DNA is replicated) is a critical checkpoint in the cell cycle. Research indicates that this compound can impair this transition in cancer cells. In studies on AML cells, it was observed that most of the cells were distributed in the G1/S phase of the cell cycle. nih.gov Following treatment with this compound, a significant disruption of this phase was noted. nih.gov
G1 Phase Accumulation
A direct consequence of the impairment of the G1/S transition is the accumulation of cells in the G1 phase. After treating AML cells with this compound for 24 hours, a dramatic increase in the proportion of cells in the G1 phase was observed. nih.gov This suggests that the cells are unable to proceed to the S phase, effectively arresting their division. This effect of inducing cell cycle arrest has also been noted in studies on osteosarcoma and glioblastoma cells. researchgate.netnih.govnih.gov
Table 2: Effect of this compound on Cell Cycle Distribution in AML Cell Lines
| Cell Line | Treatment | % of Cells in G1 Phase |
|---|---|---|
| NB4 | DMSO (Control) | Baseline |
| NB4 | This compound | Significantly Increased |
| Kasumi-1 | DMSO (Control) | Baseline |
| Kasumi-1 | This compound | Significantly Increased |
| HL-60 | DMSO (Control) | Baseline |
| HL-60 | This compound | Significantly Increased |
| MV4-11 | DMSO (Control) | Baseline |
| MV4-11 | This compound | Significantly Increased |
Apoptosis Induction
Apoptosis is a form of programmed cell death, or "cellular suicide," that is essential for removing old or damaged cells. This compound has been shown to trigger this process in various cancer cells. nih.govnih.govnih.govresearchgate.net
Poly ADP-Ribose Polymerase (PARP) Activation
Poly ADP-ribose polymerase (PARP) is a protein involved in DNA repair and cell death. The cleavage of PARP is a hallmark of apoptosis. In AML cell lines treated with this compound, an increase in PARP levels was observed, which is consistent with the induction of apoptosis. nih.gov This indicates that this compound treatment leads to the activation of the apoptotic pathway.
Flow Cytometric Analysis of Apoptotic Markers (e.g., Annexin V/PI)
Flow cytometry is a technique used to count and analyze the characteristics of cells. When used with specific markers like Annexin V and Propidium Iodide (PI), it can quantify the number of apoptotic cells. Annexin V binds to phosphatidylserine, a lipid that moves to the outer surface of the cell membrane during the early stages of apoptosis. nih.govnih.govbdbiosciences.com PI is a dye that can only enter cells with a compromised cell membrane, which is characteristic of late-stage apoptosis or necrosis. nih.govbdbiosciences.com
Studies on AML cells treated with this compound for 24 hours showed a significant increase in the apoptotic rate as measured by Annexin V and PI staining. nih.gov This provides quantitative evidence of this compound's ability to induce apoptosis. Similar findings of induced apoptosis have been reported in osteosarcoma and glioblastoma cells. researchgate.netnih.govnih.gov
Table 3: Apoptotic Rates in AML Cell Lines Treated with this compound
| Cell Line | Treatment | Apoptotic Rate |
|---|---|---|
| NB4 | DMSO (Control) | Baseline |
| NB4 | This compound | Significantly Increased |
| Kasumi-1 | DMSO (Control) | Baseline |
| Kasumi-1 | This compound | Significantly Increased |
| HL-60 | DMSO (Control) | Baseline |
| HL-60 | This compound | Significantly Increased |
| MV4-11 | DMSO (Control) | Baseline |
| MV4-11 | This compound | Significantly Increased |
Preclinical Efficacy and Therapeutic Potential of Gne 987
Acute Myeloid Leukemia (AML)
GNE-987 has exhibited potent antileukemic effects in both in vitro and in vivo models of AML. nih.govnih.gov As a BRD4-degrading PROTAC, it represents a promising therapeutic strategy for this aggressive hematological cancer. researchgate.net
In Vitro Antileukemic Activity in Human AML Cell Lines
In various human AML cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis. nih.govnih.gov Studies have demonstrated that this compound effectively causes the death of AML cells. nih.gov The compound exhibits picomolar activity in degrading BRD4 in the EOL-1 AML cell line, with a DC50 of 0.03 nM. medchemexpress.commedchemexpress.comcancer-research-network.com Furthermore, this compound has shown low nanomolar affinities for the BD1 and BD2 bromodomains of BRD4. medchemexpress.commedchemexpress.com
The half-inhibitory concentration (IC50) values for this compound in several AML cell lines are in the nanomolar range, indicating high potency. nih.govmedchemexpress.com For instance, the IC50 values for inhibiting cell viability in EOL-1 and HL-60 cells were reported to be 0.02 nM and 0.03 nM, respectively. medchemexpress.commedchemexpress.comcancer-research-network.com In addition to inhibiting proliferation, this compound has been observed to disrupt the cell cycle and promote apoptosis in AML cell lines. nih.govnih.gov Treatment with this compound led to an increase in the proportion of cells in the G1 phase of the cell cycle and a significant increase in the apoptotic rate of AML cells. nih.gov
| Cell Line | IC50 (nM) | Key Effects |
|---|---|---|
| EOL-1 | 0.02 | Inhibition of cell viability, BRD4 degradation (DC50 = 0.03 nM) |
| HL-60 | 0.03 | Inhibition of cell viability |
| NB4 | Data not specified | Inhibition of cell viability, cell cycle arrest, induction of apoptosis |
| Kasumi-1 | Data not specified | Inhibition of cell viability, cell cycle arrest, induction of apoptosis |
| MV4-11 | Data not specified | Inhibition of cell viability, cell cycle arrest, induction of apoptosis |
In Vivo Therapeutic Effects in AML Xenograft Models
The promising in vitro results have been corroborated by in vivo studies using AML xenograft models. These studies have demonstrated the therapeutic potential of this compound in a living organism.
In AML xenograft models, treatment with this compound has been shown to significantly reduce the infiltration of leukemia cells into vital organs such as the liver and spleen. nih.govnih.govresearchgate.net This reduction in organ infiltration is a critical indicator of the compound's ability to control the systemic spread of the disease.
| Model | Key Findings |
|---|---|
| AML Xenograft | Significantly reduced hepatosplenic infiltration of leukemia cells |
| AML Xenograft | Increased mouse survival time |
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
This compound has also been investigated for its therapeutic potential in T-ALL, a highly aggressive form of leukemia. researchgate.netnih.govoup.com
Anti-proliferative and Apoptotic Effects in T-ALL Cellular Models
In various T-ALL cell lines, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects. oup.comoup.com The compound effectively induces the degradation of BET proteins, which has a profound impact on T-ALL cells. nih.gov Studies have shown that administration of this compound leads to a significant induction of apoptosis in T-ALL cells and inhibits their proliferation. oup.comoup.com This is achieved through the degradation of BET proteins, which in turn suppresses the expression of key oncogenes. researchgate.netnih.gov
| Cell Line | Observed Effects |
|---|---|
| JURKAT | Induction of apoptosis, degradation of BET proteins |
| 6T-CEM | Induction of apoptosis, degradation of BET proteins |
| J-GAMMAL | Induction of apoptosis, degradation of BET proteins |
| MOLT4 | Induction of apoptosis, degradation of BET proteins |
In Vivo Suppression of Tumor Progression in T-ALL Xenograft Models
This compound has demonstrated potential in suppressing the progression of T-cell acute lymphoblastic leukemia (T-ALL), a highly aggressive hematologic cancer. researchgate.netnih.gov The mechanism of action involves the degradation of BET (Bromodomain and Extra-Terminal) proteins, specifically BRD4, which has a significant impact on T-ALL cells. nih.gov By targeting super-enhancer-associated genes, such as lymphoblastic leukemia 1 (LCK), this compound effectively inhibits the advancement of T-ALL. researchgate.netnih.gov In vivo studies using sh-BRD4 lentivirus to mimic the effects of BRD4 degradation have shown a reduction in T-ALL cell proliferation and invasion, leading to extended survival times in mouse models. nih.gov These findings position this compound as a promising candidate for T-ALL treatment. researchgate.netnih.gov
Osteosarcoma (OS)
Suppression of Osteosarcoma Cell Viability and Growth
This compound has been shown to be a potent inhibitor of osteosarcoma (OS) cell viability and proliferation. nih.govnih.gov Studies have found that very low concentrations of the compound can significantly reduce the survival and proliferation of OS cells through the degradation of the BRD4 protein. nih.govnih.gov The cytotoxic effects of this compound were observed across multiple OS cell lines in a dose-dependent manner. nih.gov
Morphological changes in cells treated with this compound included shrinking and floating. nih.gov Furthermore, colony formation assays confirmed that this compound inhibits the malignant proliferation capacity of OS cells, also in a dose-dependent fashion. nih.gov The compound's effectiveness is highlighted by its low IC50 values, indicating high potency in inhibiting OS cell viability. nih.gov
| Cell Line | IC50 (nM) |
|---|---|
| U2OS | 6.84 |
| HOS | 2.46 |
| MG-63 | 5.78 |
| 143B | 7.71 |
Induction of Cell Cycle Arrest and Apoptosis in OS Cells
Research has demonstrated that this compound effectively induces cell cycle arrest and apoptosis in osteosarcoma cells. nih.govnih.govresearchgate.net Flow cytometry analysis revealed that treatment with this compound leads to an arrest in the G2/M phase of the cell cycle in OS cell lines. nih.gov
The compound's ability to induce apoptosis has been confirmed through multiple methods. Annexin V-FITC/PI staining showed that this compound treatment resulted in dose-dependent apoptosis across various osteosarcoma cell lines. nih.gov A key molecular indicator of apoptosis, the cleavage of PARP (poly ADP-ribose polymerase), was also observed following treatment. nih.govresearchgate.net This collective evidence indicates that this compound inhibits the proliferation of OS cells by modulating the cell cycle and triggering programmed cell death. nih.gov
In Vivo Antitumor Efficacy in OS Xenograft Models
The antitumor effects of this compound observed in vitro have been successfully translated to in vivo models. nih.govnih.gov In osteosarcoma xenograft models, established by subcutaneously inoculating HOS cells into nude mice, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. nih.gov This demonstrates the potent anti-osteosarcoma efficacy of this compound in a living organism. nih.gov The in vivo experiments confirmed that this compound effectively degrades the BRD4 protein, consistent with the results from cell-based studies. nih.govnih.gov
Glioblastoma Multiforme (GBM)
Growth Inhibition of Glioblastoma Cells
This compound has shown significant efficacy in inhibiting the growth of glioblastoma multiforme (GBM) cells. nih.govnih.gov In vitro experiments have demonstrated that this compound effectively damages the viability and curbs the proliferation of various GBM cell lines, including U87, LN229, U251, and A172 cells. researchgate.netresearchgate.net The compound's inhibitory effect is also evident in its ability to reduce the colony-forming capacity of GBM cells. researchgate.net
The anti-proliferative effects are achieved through the degradation of BRD4, which in turn down-regulates the expression of oncogenes like C-Myc and S100A16. researchgate.netnih.gov The potency of this compound is underscored by its IC50 values in different GBM cell lines over several days of treatment. researchgate.net Furthermore, in vivo studies using xenograft models have corroborated these findings, showing that this compound inhibits the growth of GBM tumors. nih.gov
| Cell Line | IC50 at 3 Days (nM) | IC50 at 5 Days (nM) | IC50 at 7 Days (nM) |
|---|---|---|---|
| U87 | 1.55 | 0.98 | 0.76 |
| LN229 | 2.01 | 1.12 | 0.91 |
| U251 | 1.89 | 1.06 | 0.83 |
| A172 | 2.34 | 1.25 | 1.02 |
In Vivo Reduction of Tumor Volume in GBM Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in in vivo preclinical models of glioblastoma (GBM). nih.govnih.gov In a study utilizing xenograft models established from U87 GBM cells, the administration of this compound resulted in a marked reduction in tumor growth. nih.gov Compared to the control group that received a vehicle, the tumors in the this compound-treated group exhibited a significant decrease in both volume and mass. nih.gov
The inhibitory effect of this compound on tumor proliferation in these models was further substantiated by immunohistochemical analysis of the proliferation marker Ki67. nih.govnih.gov The expression of Ki67 was significantly lower in the tumors of the treated group, indicating a reduction in the rate of cancer cell division. nih.gov Furthermore, treatment with this compound was observed to decrease the protein levels of BRD4 within the tumor tissue, consistent with its mechanism of action as a BRD4 degrader. nih.gov These findings from subcutaneous xenograft models provide a theoretical basis for the potential clinical application of this compound in treating GBM. nih.gov
Table 1: Effect of this compound on GBM Xenograft Tumor Growth
| Metric | Vehicle Group | This compound Group | Outcome |
|---|---|---|---|
| Tumor Volume | Standard Growth | Significantly Decreased | Inhibition of Tumor Growth |
| Tumor Mass | Standard Mass | Significantly Decreased | Reduction in Tumor Burden |
| Ki67 Expression | High | Significantly Decreased | Reduced Cell Proliferation |
| BRD4 Protein Level | High | Decreased | Target Engagement in Vivo |
Activity in Other Cancer Cell Lines and Tumor Types
The anti-cancer activity of this compound extends beyond glioblastoma, with demonstrated efficacy in a range of other malignancies, including various hematological cancers and solid tumors. researchgate.netnih.govnih.govnih.gov
Osteosarcoma (OS): In preclinical studies of osteosarcoma, this compound has shown potent anti-tumor effects. researchgate.netnih.gov At very low nanomolar concentrations (2–10 nM), it significantly curtailed the proliferation and survival of osteosarcoma cells by degrading BRD4. researchgate.netnih.gov The compound was also found to induce cell cycle arrest and apoptosis in OS cells. researchgate.netnih.gov In vivo, this compound administration led to a significant reduction in tumor size in osteosarcoma xenograft models. researchgate.netnih.gov
Acute Myeloid Leukemia (AML): this compound has been identified as a potent agent against AML. nih.govresearchgate.net It effectively inhibits the proliferation of AML cells by inducing cell cycle arrest and promoting apoptosis. nih.govresearchgate.net Studies have shown its efficacy in various AML cell lines, including NB4, Kasumi-1, HL-60, and MV4-11. nih.gov The half-inhibitory concentration (IC50) for cell viability was found to be at the nanomolar level in these cell lines. nih.gov In a xenograft model of AML, this compound treatment significantly reduced the infiltration of leukemia cells into the liver and spleen and prolonged the survival of the mice. nih.govresearchgate.net It has also demonstrated picomolar degradation activity for BRD4 in the EOL-1 AML cell line. cancer-research-network.commedchemexpress.com
T-Cell Acute Lymphoblastic Leukemia (T-ALL): The anti-cancer effects of this compound have also been observed in T-ALL, a highly aggressive hematologic malignancy. nih.gov By degrading BET proteins, particularly BRD4, this compound has a profound impact on T-ALL cells. nih.gov It has the ability to suppress the expression of genes associated with super-enhancers, which are critical for the progression of T-ALL. nih.gov In vivo experiments have further supported its therapeutic potential in this cancer. nih.gov
Neuroblastoma (NB): this compound has shown strong cytotoxic effects against neuroblastoma cell lines at nanomolar concentrations. nih.gov It inhibits NB cell proliferation in a time- and dose-dependent manner and induces both cell cycle arrest and apoptosis. nih.gov Consistent with its effects in other cancers, in vivo administration of this compound markedly decreased tumor size in a neuroblastoma xenograft model. nih.gov
Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Lines | Reported Effects |
|---|---|---|
| Osteosarcoma | U2OS, HOS, MG-63, 143B | Reduced proliferation and survival, induced cell cycle arrest and apoptosis. researchgate.net |
| Acute Myeloid Leukemia (AML) | NB4, Kasumi-1, HL-60, MV4-11, EOL-1 | Inhibited cell proliferation, induced cell cycle arrest and apoptosis, picomolar BRD4 degradation. nih.govcancer-research-network.com |
| Neuroblastoma | Not specified | Inhibited cell proliferation, induced cell cycle arrest and apoptosis. nih.gov |
| Glioblastoma (GBM) | U87, LN229, U251, A172 | Inhibited cell proliferation, induced cell apoptosis and cell cycle arrest. researchgate.net |
Advanced Methodological Approaches in Gne 987 Research
Genomic and Epigenomic Profiling
Genomic and epigenomic profiling techniques have been instrumental in understanding the broader impact of GNE-987 on cellular states, specifically focusing on changes in gene expression and chromatin organization.
RNA Sequencing (RNA-seq) for Transcriptional Changes
RNA sequencing (RNA-seq) has been widely utilized to assess the global transcriptional changes induced by this compound treatment. This technique provides insights into which genes are upregulated or downregulated in response to the compound, helping to identify affected pathways and biological processes. Studies have employed RNA-seq to confirm the function and molecular pathways influenced by this compound in acute myeloid leukemia (AML) nih.govnih.gov. Analysis of RNA-seq data has identified specific genes and pathways affected by this compound treatment. Notably, RNA-seq has revealed that this compound can suppress the expression of various genes associated with super-enhancers (SEs), including LYL1 in AML and LCK in T-cell acute lymphoblastic leukemia (T-ALL) nih.gov. In research on osteosarcoma, RNA-seq data contributed to the identification of KRT80 as a gene impacted by this compound treatment. Publicly available datasets, such as mRNA profiles of Jurkat cells treated with this compound, generated by RNA sequencing, are accessible through databases like GEO (Accession Number GSE232708).
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Chromatin Landscape Analysis
Chromatin immunoprecipitation sequencing (ChIP-seq) has been a key method for analyzing the chromatin landscape and how it is altered by this compound. By identifying genomic regions bound by specific proteins or marked by particular histone modifications, ChIP-seq helps to understand the epigenetic effects of the compound. ChIP-seq, often performed in conjunction with RNA-seq, has been used to investigate the molecular mechanisms underlying this compound's effects nih.govnih.gov. H3K27ac ChIP-seq, which marks active regulatory elements, has been employed to explore this compound's mechanism against glioblastoma (GBM). In AML studies, ChIP-seq analysis has provided super-enhancer profiling and identified common super-enhancer-associated genes, such as LYL1, whose regulation is affected by this compound treatment. Research in osteosarcoma using ChIP-seq data, combined with RNA-seq, identified KRT80 and demonstrated a significant reduction in H3K27ac modification at the KRT80 locus following this compound treatment. ChIP-seq datasets related to this compound research in T-ALL and osteosarcoma are available in the GEO database under accession numbers GSE232708 and GSE243673, respectively.
Cleavage Under Targets and Tagmentation (CUT&Tag) for Enhancer Element Studies
Cleavage Under Targets and Tagmentation (CUT&Tag) is a technique used to profile protein-DNA interactions with high resolution, particularly focusing on enhancer elements. This method has been applied to gain more detailed insights into how this compound affects gene regulation at enhancers. CUT&Tag has been utilized, often alongside RNA-seq and ChIP-seq, in studies investigating the molecular mechanisms of this compound, particularly in T-ALL. CUT&Tag analysis has provided further understanding of this compound's mechanism of action in T-ALL, indicating its capacity to suppress the expression of various genes associated with super-enhancers, including LCK. Data generated through CUT&Tag in T-ALL research involving this compound is accessible in the GEO database (GSE232708).
Hi-C Analysis for Chromatin Interactions
Hi-C analysis is a method used to study the three-dimensional organization of chromatin and identify long-range chromatin interactions. This technique can reveal how genomic regions that are linearly distant on a chromosome come into spatial proximity, which is often crucial for gene regulation. In the context of this compound research, U2OS Hi-C analysis has been mentioned in studies on osteosarcoma, suggesting an increased frequency of chromatin interactions near the KRT80 binding site after this compound treatment. The Hi-C data for U2OS cells used in this research was obtained from the GEO database (GSE164777).
Biophysical Characterization of Molecular Interactions
Biophysical techniques are essential for characterizing the direct interactions between this compound and its molecular targets, providing quantitative data on binding affinity and kinetics.
Surface Plasmon Resonance (SPR) for Ternary Complex Stability and Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of molecular interactions. In the study of PROTAC molecules like this compound, SPR is particularly valuable for assessing the formation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ubiquitin ligase. SPR has been employed to measure the half-life of the ternary complex formed by this compound. SPR results have indicated that the ternary complex involving BRD4B1 is more stable compared to the ternary complex containing BRD4B2. The binding of this compound to its target can contribute to improved stability of the complex. SPR is recognized as a valuable technique for quantifying the stability and kinetics of ternary complexes, which is crucial for understanding the function of PROTACs such as this compound. The use of SPR assay services in the context of this compound research further highlights its application in studying molecular interactions.
Table: Summary of SPR Findings on Ternary Complex Stability
| Ternary Complex Component 1 | Ternary Complex Component 2 | Technique | Key Finding | Source |
| This compound | BRD4B1 + VHL | SPR | More stable ternary complex | |
| This compound | BRD4B2 + VHL | SPR | Less stable ternary complex |
Native Mass Spectrometry for Stoichiometry of Protein Complexes
Native mass spectrometry (native MS) has been utilized to study the formation and stoichiometry of ternary complexes involving this compound, BET proteins (specifically BRD4 bromodomains 1 and 2, BRD4B1 and BRD4B2), and the VHL E3 ubiquitin ligase complex (VCB, which includes VHL, Elongin B, and Elongin C). frontiersin.orgnih.govfrontiersin.orggriffith.edu.au This technique allows for the direct observation and mass measurement of non-covalent protein-ligand complexes in their native state. frontiersin.orgnih.govfrontiersin.org
Studies using high-resolution native MS, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), have confirmed the formation of ternary complexes with a 1:1:1 subunit stoichiometry between the target protein, this compound, and the E3 ubiquitin ligase. frontiersin.orgnih.govfrontiersin.org Native MS experiments involving titration of this compound against equimolar mixtures of BRD4BD1 or BRD4BD2 and VCB have shown the appearance of peaks corresponding to the ternary complex. nih.govgriffith.edu.au At sub-stoichiometric concentrations of this compound, the PROTAC was preferentially recruited into the ternary complex. griffith.edu.au However, at excess concentrations of this compound, both maximal ternary complex formation and binary complexes (target protein-PROTAC and E3 ligase-PROTAC) were observed, consistent with the potential for a hook effect at higher PROTAC concentrations. griffith.edu.au
Native MS has also provided insights into the binary binding of this compound to individual proteins. nih.gov It was observed that this compound bound to BRD4BD1 and BRD4BD2 with similar affinities in native MS experiments, which aligns with previously reported TR-FRET binary binding measurements showing similar IC₅₀ values for binding to BRD4BD1 (4.7 nM) and BRD4BD2 (4.4 nM). medchemexpress.comnih.govcenmed.com The binding response of this compound to VCB was also detected by native MS. nih.gov Native MS offers the unique ability to simultaneously observe and quantify co-existing binary and ternary complexes formed during the PROTAC equilibrium, providing a comprehensive view compared to some other biophysical techniques. griffith.edu.au
Comparative Analysis with Other BET Inhibitors and PROTACs
This compound has been compared to traditional BET inhibitors and other BET-targeting PROTACs to evaluate its efficacy and understand its differential effects.
Comparison of Degradation Efficiency and Potency
This compound has demonstrated potent degradation activity against BET proteins, particularly BRD4. cancer-research-network.commedchemexpress.comoup.comnih.gov It exhibits picomolar BRD4 degradation activity in cell lines such as EOL-1 AML cells, with a reported DC₅₀ of 0.03 nM. cancer-research-network.commedchemexpress.comcenmed.com this compound also degrades BRD2 and BRD3 proteins. cancer-research-network.commedchemexpress.comcenmed.com
Comparative studies have indicated that this compound is a more potent BRD4 degrader in vitro compared to some standard PROTACs, including MZ1 and ARV-825. mdpi.comnih.govresearchgate.net While traditional BET inhibitors reversibly bind and may not achieve complete inhibition, PROTACs like this compound induce the degradation of the target protein via the proteasome, potentially leading to more sustained effects. mdpi.comfrontiersin.org For instance, in osteosarcoma cells, this compound inhibited cell proliferation at lower concentrations compared to the BET inhibitor JQ1 and the PROTAC MZ1, suggesting a superior inhibitory effect. nih.gov
Interactive Table 1: Comparison of this compound Potency in Cell Lines
| Compound | Target | Cell Line | Assay | Metric | Value | Reference |
| This compound | BRD4 | EOL-1 | Degradation | DC₅₀ | 0.03 nM | cancer-research-network.commedchemexpress.comcenmed.com |
| This compound | Cell Viability | EOL-1 | Cell Viability | IC₅₀ | 0.02 nM | cancer-research-network.commedchemexpress.comcenmed.com |
| This compound | Cell Viability | HL-60 | Cell Viability | IC₅₀ | 0.03 nM | cancer-research-network.commedchemexpress.comcenmed.com |
| This compound | MYC expression | EOL-1/HL-60 | Expression | IC₅₀ | 0.03 nM | cancer-research-network.commedchemexpress.comcenmed.com |
| This compound | Cell Viability | HOS (OS) | CCK-8 | IC₅₀ | Lower than JQ1, MZ1 | nih.gov |
| This compound | Cell Viability | 143B (OS) | CCK-8 | IC₅₀ | Lower than JQ1, MZ1 | nih.gov |
Differential Effects on Cellular Phenotypes
The degradation of BET proteins by this compound leads to significant effects on various cellular phenotypes, particularly in cancer cells. Studies have shown that this compound can significantly reduce the proliferation and survival of cancer cells, including those from acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), and osteosarcoma. oup.comnih.govresearchgate.netnih.govresearchgate.net
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.govnih.govresearchgate.net For example, treatment with this compound resulted in G2/M arrest in osteosarcoma cell lines. nih.gov The induction of apoptosis is a key mechanism by which GNE-978 exerts its anti-tumor effects. nih.govnih.govresearchgate.netresearchgate.net
Furthermore, this compound's action is linked to the disruption of transcriptional regulation, particularly at super-enhancer regions that control the expression of oncogenes. oup.comnih.govnih.govresearchgate.net By degrading BRD4, this compound can suppress the expression of genes associated with super-enhancers, such as MYC, LYL1, and KRT80, which are critical for the proliferation and survival of various cancer cells. cancer-research-network.commedchemexpress.comoup.comnih.govcenmed.comfrontiersin.orgnih.govresearchgate.net The effectiveness of this compound in inducing these cellular effects is dependent on the presence and activity of the VHL E3 ubiquitin ligase. nih.govresearchgate.net
Interactive Table 2: Observed Cellular Effects of this compound
| Cellular Phenotype | Effect Observed with this compound Treatment | Cell Types Studied | References |
| Cell Proliferation | Reduced | EOL-1, HL-60 (AML), Osteosarcoma cell lines, Neuroblastoma cell lines | cancer-research-network.commedchemexpress.comnih.govcenmed.comnih.govfrontiersin.orgresearchgate.net |
| Cell Viability | Reduced | EOL-1, HL-60 (AML), Osteosarcoma cell lines | cancer-research-network.commedchemexpress.comcenmed.comnih.govresearchgate.net |
| Cell Cycle | Arrest (e.g., G2/M) | Osteosarcoma cell lines, AML cell lines | nih.govnih.govresearchgate.net |
| Apoptosis | Induced | Osteosarcoma cell lines, AML cell lines, Neuroblastoma cell lines | nih.govnih.govfrontiersin.orgnih.govresearchgate.net |
| MYC Expression | Inhibited/Suppressed | EOL-1, HL-60 (AML), Neuroblastoma cell lines | cancer-research-network.commedchemexpress.comcenmed.comfrontiersin.org |
| LYL1 Expression | Inhibited | AML cell lines | nih.gov |
| KRT80 Expression | Affected/Reduced | Osteosarcoma cell lines | nih.govresearchgate.net |
| Colony Formation Ability | Reduced | Osteosarcoma cell lines, Neuroblastoma cell lines | nih.govfrontiersin.orgresearchgate.net |
The differential effects of this compound compared to traditional BET inhibitors highlight the advantages of targeted protein degradation. While inhibitors block protein function reversibly, degraders remove the protein entirely, potentially leading to more profound and sustained downstream effects on cellular processes and phenotypes. mdpi.comfrontiersin.org
Strategies for Enhancing Gne 987 Delivery and Efficacy
Degrader-Antibody Conjugates (DACs)
Rationale for Improved In Vivo Pharmacokinetics and Targeted Delivery
Despite its potent in vitro activity, the unconjugated GNE-987 molecule, like many PROTACs, can face challenges related to suboptimal physicochemical properties and pharmacokinetics (PK) in vivo nih.gov. These challenges may include limited aqueous solubility and rapid clearance from the body, which can restrict its ability to reach target tissues effectively and maintain therapeutic concentrations. To address these limitations and enable targeted delivery to specific cell populations, the development of Degrader-Antibody Conjugates (DACs) utilizing this compound has emerged as a promising strategy up.ac.zanih.gov. By conjugating this compound to a targeting antibody, the resulting DAC can potentially benefit from the antibody's favorable PK properties and its ability to selectively bind to antigens highly expressed on target cells, thereby facilitating localized delivery of the degrader payload.
This compound has demonstrated potent in vitro activity against BRD4 and cancer cells:
| Activity | Value | Cell Line / Target | Reference |
| BRD4 Degradation (DC₅₀) | 0.03 nM | EOL-1 AML cells | up.ac.zanih.govuni-freiburg.deuni-freiburg.decenmed.com |
| BRD4 BD1 Binding (IC₅₀) | 4.7 nM | BRD4 BD1 | nih.govuni-freiburg.decenmed.com |
| BRD4 BD2 Binding (IC₅₀) | 4.4 nM | BRD4 BD2 | nih.govuni-freiburg.decenmed.com |
| Cell Viability (IC₅₀) | 0.02 nM | EOL-1 cells | uni-freiburg.de |
| Cell Viability (IC₅₀) | 0.03 nM | HL-60 cells | uni-freiburg.de |
| BRD2 and BRD3 Degradation | Degrades | BET family proteins | cenmed.com |
Conjugation of this compound to Antibodies (e.g., Anti-CLL1)
A notable application of the DAC strategy for this compound involves its conjugation to an antibody targeting C-type lectin-like molecule-1 (CLL1), an antigen found on certain cancer cells up.ac.zanih.gov. The conjugation process typically involves linking this compound to the antibody through a chemical linker up.ac.za. For instance, a disulfide-containing cleavable linker has been utilized, attached to this compound via a carbonate bond at a site within the VHL binding region, which contains a hydroxyproline (B1673980) fragment up.ac.za. This approach allows for the release of the active this compound payload upon internalization into target cells. The resulting anti-CLL1-GNE-987 conjugate is designed to deliver the potent BRD4 degrader specifically to CLL1-expressing cells up.ac.zanih.gov. Achieving sufficient potency with DACs may require a higher drug-to-antibody ratio (DAR) compared to traditional antibody-drug conjugates (ADCs) carrying cytotoxic payloads, with studies reporting DAR values of 6 for this compound DACs.
Antigen-Dependent Tumor Regression via DACs
Preclinical studies have provided evidence for the in vivo efficacy of this compound-based DACs, demonstrating antigen-dependent tumor regression up.ac.za. In mouse models bearing HL-60 AML xenografts, administration of the anti-CLL1-GNE-987 conjugate resulted in dose- and antigen-dependent tumor regression up.ac.za. A single intravenous dose of the DAC in HL-60 and EOL-1 AML mouse models was shown to maintain sustained in vivo exposure and lead to significant inhibition of tumor growth. Control experiments underscore the importance of both the antibody targeting and the conjugated degrader; neither the anti-CLL1 antibody alone nor the unconjugated this compound showed significant in vivo activity. Furthermore, the lack of substantial activity of a DAC targeting an antigen not highly expressed on the AML cells confirmed the antigen-dependent mechanism of action. These findings collectively support that DACs can overcome the unfavorable PK properties of free this compound and achieve targeted delivery and therapeutic effects in an antigen-specific manner.
Stereochemical Considerations in PROTAC Design
Impact of Epimerism on E3 Ligase Binding and Degradation Activity (e.g., (S)-GNE-987)
The stereochemistry of PROTAC molecules is a critical factor influencing their interaction with target proteins and E3 ubiquitin ligases, and consequently, their degradation efficiency. This compound incorporates a VHL-binding moiety that includes specific stereocenters, such as those with (2S) and (2S,4R) configurations as indicated in its IUPAC name nih.gov. The precise three-dimensional arrangement of atoms dictated by these stereocenters is essential for the proper binding and formation of a functional ternary complex involving this compound, the target protein BRD4, and the VHL E3 ligase. Studies on VHL ligands have demonstrated that VHL exhibits stereoselectivity, preferentially binding specific epimers. While comprehensive data on all this compound epimers may not be publicly available, research indicating that a DAC carrying a this compound hydroxyproline isomer payload was ineffective highlights the critical impact of stereochemistry within the degrader molecule on its ability to induce degradation. This underscores that the correct stereochemical configuration is necessary for optimal E3 ligase binding and the subsequent induction of target protein ubiquitination and degradation.
Potential for Combination Therapies
This compound's mechanism of action as a potent BRD4 degrader suggests its potential utility in combination therapy approaches to enhance anti-tumor responses and address drug resistance. Preclinical investigations have explored combining BET degradation with other therapeutic strategies. For example, studies have shown that combining a BET-PROTAC with venetoclax, a BCL-2 inhibitor, can lead to significantly reduced tumor burden and improved survival in mouse models of certain lymphomas. Another strategy involves the co-delivery of BRD4-PROTACs with conventional chemotherapeutic agents like docetaxel (B913) using advanced delivery systems such as liposomes, which has demonstrated enhanced anti-tumor efficacy in preclinical models. These findings suggest that leveraging the targeted protein degradation induced by GNE-978 in combination with agents targeting other pathways or utilizing different therapeutic modalities could represent a valuable strategy for improving outcomes in various cancers. Further research continues to explore the potential synergistic effects of this compound with other treatments, including its impact on downstream targets like KRT80 in specific cancer types such as osteosarcoma.
Q & A
Q. What is the molecular mechanism of GNE-987 as a PROTAC, and how does it degrade BRD4?
this compound is a chimeric BET degrader comprising three components:
- A BET inhibitor (targeting BRD4 BD1/BD2 bromodomains with IC50 values of 4.7 nM and 4.4 nM, respectively).
- A VHL ligand (recruiting the E3 ubiquitin ligase complex).
- A ten-methylene spacer linking the two moieties.
Methodologically, its degradation activity is validated via:
Q. Which experimental models are commonly used to assess this compound’s anticancer activity?
Key models include:
- In vitro AML/T-ALL cell lines : EOL-1 and HL-60 cells treated with 0.1–10 nM this compound for 5 hours show BRD2/3/4 degradation and MYC suppression (IC50 = 0.02–0.03 nM) .
- In vivo xenografts : AML patient-derived xenografts (PDX) treated with this compound exhibit reduced leukemic infiltration in liver/spleen and prolonged survival. Dose optimization studies recommend 0.1–10 nM for efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s potency across different cell lines?
Discrepancies in IC50/DC50 values (e.g., 0.02 nM in EOL-1 vs. 0.03 nM in HL-60) may arise from:
- Cell-specific VHL expression : Quantify VHL levels via qPCR/Western blot, as PROTAC efficacy depends on E3 ligase availability .
- Super-enhancer (SE) heterogeneity : Use RNA-seq/ChIP-seq to identify SE-associated oncogenes (e.g., LYL1 in AML, LCK in T-ALL) that dictate differential sensitivity .
- Pharmacokinetic variability : Perform LC-MS/MS to measure intracellular this compound concentrations, adjusting dosing schedules to account for degradation kinetics .
Q. What methodologies are recommended for studying this compound’s impact on super-enhancer-driven transcription?
A combined approach is critical:
RNA-seq : Identify differentially expressed SE-associated genes (e.g., LYL1, MYC) post-GNE-987 treatment. Use tools like DESeq2 for pathway enrichment .
ChIP-seq/CUT&Tag : Map BRD4 occupancy at SE regions (e.g., LYL1 locus) to confirm displacement after degradation .
Functional validation : CRISPR knockout of SE-related genes (e.g., LYL1) to confirm their role in this compound’s anti-leukemic effects .
Q. How can antibody-PROTAC conjugates (PACs) improve this compound’s therapeutic index?
PACs enhance tumor targeting and reduce off-tumor toxicity:
- Conjugation strategy : Link this compound to anti-CLL1 antibodies via labile carbonate bonds, preserving VHL-binding activity. Each antibody carries ~6 this compound molecules .
- Pharmacokinetic optimization : In vivo studies show PACs extend this compound’s half-life (>70% stability after 1 week) and improve tumor accumulation .
- Dose-response assays : Compare PAC efficacy to free this compound using flow cytometry (apoptosis) and IncuCyte (proliferation) .
Q. What analytical techniques are critical for characterizing this compound’s metabolic stability?
- High-resolution mass spectrometry (HRMS) : SCIEX ZenoTOF® 7600 with EAD/CID fragmentation identifies I-phase metabolites (e.g., oxidized intermediates) in liver microsomes .
- Plasma pharmacokinetics : Triple Quad™ LC-MS/MS quantifies this compound in rat plasma (LLOQ = 2 pg/mL) using methyl tert-butyl ether extraction .
Q. How can researchers address challenges in PROTAC ternary complex formation?
- Native mass spectrometry : Resolve this compound–BRD4–VHL ternary complexes (stoichiometry 1:1:1) to confirm cooperative binding .
- Mutagenesis studies : Introduce BRD4 bromodomain mutations (e.g., BD1-N140A) to assess binding dependency .
Data Presentation Guidelines
- Avoid redundancy : Present DC50/IC50 values in tables, with methodological details in figure legends .
- Ethical reporting : Distinguish in-house data (past tense) from published studies (present tense) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
